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molecular formula C8H6BrF3OS B1289794 4-Bromo-2-(trifluoromethoxy)thioanisole CAS No. 647856-10-8

4-Bromo-2-(trifluoromethoxy)thioanisole

Cat. No. B1289794
M. Wt: 287.1 g/mol
InChI Key: ZUPJPCAGWVXHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492378B2

Procedure details

To a solution of 4-bromo-1-(methylthio)-2-(trifluoromethoxy)benzene (6.63 g, 23.1 mmol) and triisopropyl borate (6.92 mL, 30.0 mmol) in tetrahydrofuran (50 mL) was added dropwise 1.6 M n-butyllithium-hexane solution (25.0 mL, 40.0 mmol) at −78° C., and the resulting mixture was stirred for 30 min. The reaction mixture was warmed to 0° C., 2 M hydrochloric acid (150 mL) was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was washed with hexane/ethyl acetate (5/1) and recrystallized from hexane/tetrahydrofuran to give the title compound (4.13 g, yield 71%) as colorless crystals.
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
6.92 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C.Cl>O1CCCC1>[CH3:9][S:8][C:5]1[CH:6]=[CH:7][C:2]([B:15]([OH:20])[OH:16])=[CH:3][C:4]=1[O:10][C:11]([F:14])([F:13])[F:12]

Inputs

Step One
Name
Quantity
6.63 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)SC)OC(F)(F)F
Name
Quantity
6.92 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with hexane/ethyl acetate (5/1)
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane/tetrahydrofuran

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CSC1=C(C=C(C=C1)B(O)O)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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